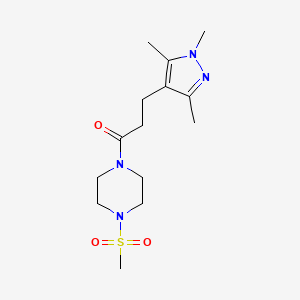![molecular formula C21H21N3O2S2 B2986518 2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 701244-94-2](/img/structure/B2986518.png)
2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is a type of thioxopyrimidine, which is a class of compounds known for their diverse biological activities . Thioxopyrimidines and their condensed analogs are known to exhibit properties such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
科学的研究の応用
Anticancer Activity
The thieno[2,3-d]pyrimidine scaffold, which is a core structure in the compound , has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit high activity against various cancer cell lines, including prostate cancer (PC3), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) . These compounds are particularly promising due to their ability to preferentially target cancer cells while minimizing effects on healthy cells.
Kinase Inhibition
Another significant application of thieno[2,3-d]pyrimidine derivatives is in kinase inhibition . Kinases are enzymes that play a crucial role in signaling pathways within cells, and their dysregulation is often associated with diseases, including cancer. By inhibiting specific kinases, these compounds can effectively disrupt the proliferation of cancer cells.
Antioxidant Properties
Thieno[2,3-d]pyrimidine derivatives also demonstrate antioxidant properties . Oxidative stress is a condition characterized by an imbalance between free radicals and antioxidants in the body, leading to cell damage and contributing to various diseases. Antioxidants can neutralize free radicals, and thus, compounds with antioxidant properties are valuable in preventing or treating oxidative stress-related conditions.
Anti-inflammatory Applications
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives is another area of interest . Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to numerous diseases, including arthritis, diabetes, and heart disease. Compounds that can modulate the inflammatory response have significant therapeutic potential.
Antimicrobial Effects
These compounds have been reported to possess antimicrobial effects . The rise of antibiotic-resistant bacteria is a global health concern, and new antimicrobial agents are urgently needed. Thieno[2,3-d]pyrimidine derivatives could contribute to the development of novel antibiotics to combat resistant strains.
Antiviral Capabilities
Thieno[2,3-d]pyrimidine derivatives have shown antiviral capabilities . Viruses are responsible for a wide range of diseases, from the common cold to more severe illnesses like HIV/AIDS and COVID-19. Developing antiviral drugs is crucial, and these compounds offer a potential avenue for new therapies.
Anti-tuberculosis Activity
The compound’s derivatives have been studied for their anti-tuberculosis activity . Tuberculosis (TB) remains one of the top 10 causes of death worldwide, and the emergence of multidrug-resistant TB strains poses a significant challenge. Thieno[2,3-d]pyrimidine derivatives could be effective in treating TB, especially drug-resistant forms.
CNS Protection
Lastly, thieno[2,3-d]pyrimidine derivatives are being explored for their central nervous system (CNS) protection activities . Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are characterized by the progressive loss of structure or function of neurons. Compounds that can protect or restore neuronal function are of great interest in the field of neurology.
作用機序
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .
Mode of Action
It is known that pyrimidine derivatives can inhibit the synthesis of rna and dna, leading to the death of cancer cells . This is achieved by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the synthesis of RNA and DNA . By inhibiting the synthesis of these nucleic acids, the compound can disrupt the normal functioning of cells, particularly cancer cells .
Result of Action
The result of the compound’s action is likely the disruption of normal cellular processes, particularly in cancer cells . By inhibiting the synthesis of RNA and DNA, the compound can prevent the proliferation of these cells, leading to their death .
Action Environment
It is known that various external factors such as smoke, diet, alcohol, and some drugs can influence the efficiency of the body’s defense systems against reactive oxygen species . This could potentially impact the effectiveness of the compound.
特性
IUPAC Name |
2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-13(2)11-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-12-17(25)22-14-7-4-3-5-8-14/h3-5,7-8H,1,6,9-12H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUGJHSXLKFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3)SC4=C2CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)
![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)
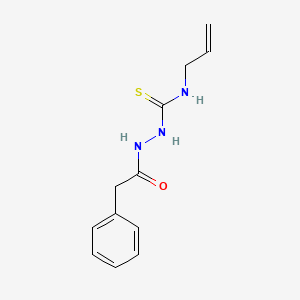
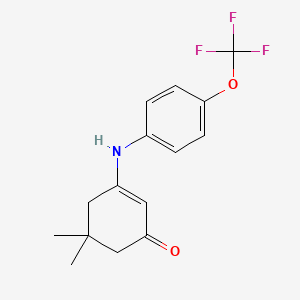
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)
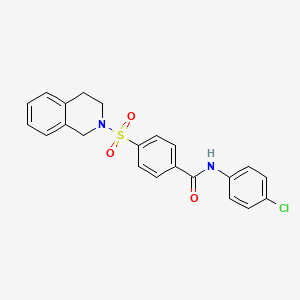
![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)
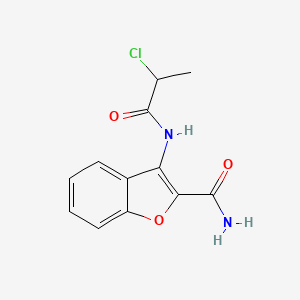
![methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2986451.png)

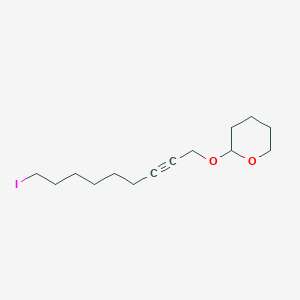
![4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2986457.png)
